Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

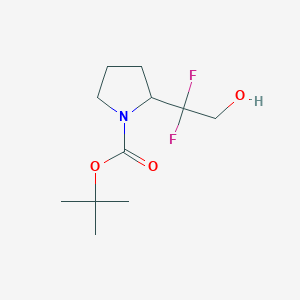

Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 1,1-difluoro-2-hydroxyethyl substituent at the 2-position. This molecule combines structural elements that enhance metabolic stability (via fluorination) and hydrophilicity (via the hydroxyl group), making it a candidate for pharmaceutical intermediates or bioactive probes.

Properties

Molecular Formula |

C11H19F2NO3 |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-5-8(14)11(12,13)7-15/h8,15H,4-7H2,1-3H3 |

InChI Key |

HOOIUVWSRGTKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(CO)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate generally involves:

- Formation of the Boc-protected pyrrolidine intermediate.

- Introduction of the difluoro-hydroxyethyl side chain via nucleophilic addition or substitution.

- Purification and isolation under mild conditions to preserve stereochemistry and functional groups.

Stepwise Preparation Protocols from Literature

Boc Protection of Pyrrolidine

- Starting Material: Pyrrolidine or pyrrolidone derivatives.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or alkali).

- Solvents: Polar aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or non-polar solvents like toluene.

- Conditions: Mild temperatures (room temperature to 40 °C), reaction times ranging from 1 to 10 hours.

- Outcome: Formation of tert-butyl pyrrolidine-1-carboxylate intermediates with high yield and purity.

Introduction of the Difluoro-Hydroxyethyl Side Chain

- Method: Reaction of the Boc-protected pyrrolidine intermediate with a suitable difluorinated alkylating agent or via Grignard reagent addition.

- Typical Reagents:

- Grignard reagents derived from difluoroalkyl bromides or iodides.

- Difluoro-substituted epoxides or halohydrins as electrophilic partners.

- Solvents: THF, diethyl ether, or methyl tert-butyl ether (MTBE).

- Conditions: Low temperature (-30 to 50 °C) to control regio- and stereoselectivity, reaction time 3-12 hours.

- Work-up: Quenching with saturated ammonium chloride solution, extraction with organic solvents, drying over magnesium sulfate, and concentration.

Hydroxylation and Fluorination Steps

- Some methods involve direct hydroxylation of difluorinated intermediates or selective fluorination of hydroxyethyl side chains.

- Acid-catalyzed dehydration and deprotection steps may be employed to refine the product structure.

- Catalysts such as acids (e.g., acetic acid) and bases are used to adjust pH and facilitate transformations.

- Purification by extraction and chromatography yields the desired Boc-protected difluoro-hydroxyethyl pyrrolidine.

Representative Preparation Example

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of pyrrolidine | Pyrrolidine + Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent: acetonitrile, 20-40 °C, 1-10 h | >85 | Mild conditions, straightforward operation |

| 2 | Formation of Grignard reagent | 2-bromo-1,1-difluoroethane + Mg, solvent: THF, 0 °C | N/A | Prepared freshly for addition step |

| 3 | Addition of Grignard reagent to Boc-pyrrolidine formate | Boc-pyrrolidine + difluoroalkyl Grignard, THF, -30 to 50 °C, 3-12 h | 70-80 | Controlled temperature critical |

| 4 | Acid-catalyzed dehydration and deprotection | Acid (e.g., acetic acid), solvent: methanol or ethanol, 0-100 °C, 1-10 h | 75-85 | Adjust pH post reaction for isolation |

| 5 | Purification | Extraction with ethyl acetate, drying, concentration | N/A | Final product isolated as oil or solid |

Note: This example synthesizes structurally related Boc-protected pyrrolidines with difluoro-hydroxyethyl substitution, adapted from patent methodologies.

Analysis and Optimization Considerations

- Raw Materials: Using commercially available pyrrolidone and di-tert-butyl dicarbonate reduces cost and complexity.

- Reaction Conditions: Mild temperatures and neutral to slightly acidic/basic pH prevent decomposition of sensitive fluorinated groups.

- Solvent Choice: Polar aprotic solvents favor Grignard formation and nucleophilic addition steps; non-polar solvents aid extraction and purification.

- Catalysts: Use of chiral acids or borane complexes can enable enantioselective synthesis if stereochemistry is critical.

- Yield and Purity: Yields generally range from 60-85% per step; chromatographic purification ensures high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Boc Protection | Pyrrolidine, Di-tert-butyl dicarbonate, Base | 20-40 °C, 1-10 h, polar/non-polar solvent | >85% | Simple, cost-effective |

| Grignard Formation | Difluoroalkyl bromide, Mg, THF | 0 °C, freshly prepared | N/A | Sensitive to moisture |

| Nucleophilic Addition | Boc-pyrrolidine formate + Grignard | -30 to 50 °C, 3-12 h | 70-80% | Temperature control critical |

| Acid-Catalyzed Dehydration | Acid catalyst, methanol/ethanol | 0-100 °C, 1-10 h | 75-85% | Enables deprotection and refinement |

| Purification | Extraction, drying, chromatography | Ambient | N/A | Ensures product purity |

Chemical Reactions Analysis

Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs and therapeutic agents.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro-hydroxyethyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrrolidine ring provides structural stability and enhances the compound’s ability to bind to its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 1,1-difluoro-2-hydroxyethyl group in the target compound introduces both fluorine atoms (lipophilic) and a hydroxyl group (hydrophilic), likely improving metabolic stability compared to non-fluorinated analogs like tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate . Aryl substituents (e.g., 4-trifluoromethylphenyl in ) increase molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Synthetic Accessibility: Visible-light-mediated methods (e.g., ) offer high regioselectivity for alkenylation but require specialized equipment.

Applications in Drug Development :

- The hydroxymethyl analog is a key intermediate in indolizidine alkaloid synthesis, highlighting the utility of hydroxylated pyrrolidines in natural product chemistry.

- The methoxy analog is commercially available and widely used in peptide research, indicating that substituent flexibility is critical for diverse applications.

Research Findings and Data Gaps

Metabolic Stability: Fluorinated analogs (e.g., the target compound) are hypothesized to resist oxidative degradation better than non-fluorinated derivatives, but direct comparative studies are lacking in the evidence.

Stereochemical Influence : The (S)-configured hydroxyl group in and underscores the importance of chirality in biological activity, though enantioselective synthesis routes for the target compound remain unexplored.

Thermodynamic Data : Melting points, boiling points, and solubility data are absent for most analogs, limiting industrial applicability assessments.

Biological Activity

Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate is a synthetic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a difluoro-hydroxyethyl moiety. Its molecular formula is C11H19F2NO3, and it has a molecular weight of approximately 251.27 g/mol. The presence of fluorine atoms enhances its reactivity and biological activity, making it a candidate for various applications in scientific research and industry.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C11H19F2NO3 |

| Molecular Weight | 251.27 g/mol |

| IUPAC Name | This compound |

| Physical Form | Powder |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The difluoro-hydroxyethyl group plays a crucial role in enhancing binding affinities with molecular targets, which may lead to altered biological responses. This mechanism is vital for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially altering metabolic pathways.

- Protein Interactions : The compound's ability to interact with proteins suggests it may influence various biological processes, including signal transduction and cellular responses.

Case Studies and Research Findings

- Antiviral Activity : In a study evaluating various N-heterocycles, compounds similar to this compound demonstrated promising antiviral properties against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). The efficacy was measured in terms of EC50 values, indicating the concentration required to inhibit viral replication by 50% .

- Inhibition Studies : Inhibitory effects on enzymes involved in metabolic pathways were observed in vitro. The difluoro substitution was noted to enhance the specificity and potency of the compound against target enzymes compared to other structural analogs .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using CC50 values (the concentration that kills 50% of the cell population). Lower CC50 values indicate higher cytotoxicity; thus, compounds with similar structures showed varied levels of cytotoxicity depending on their functional groups .

Q & A

Q. What are the common synthetic routes for tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate, and what starting materials are typically involved?

The synthesis often begins with pyrrolidine derivatives and tert-butyl bromoacetate as starting materials. Key steps include:

- Protection/Deprotection : The tert-butyl group is introduced via esterification under basic conditions (e.g., NaH or KOtBu in THF) to stabilize the pyrrolidine ring during subsequent reactions .

- Functionalization : The 1,1-difluoro-2-hydroxyethyl moiety is added through nucleophilic substitution or coupling reactions, often using fluorinated reagents like diethylaminosulfur trifluoride (DAST) .

- Purification : Chromatography (e.g., silica gel) or crystallization is employed to isolate the final product .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the pyrrolidine backbone and substituent positions. 19F NMR is critical for verifying difluoro groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side reactions?

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while DCM may reduce hydrolysis of sensitive groups .

- Base Strength : Strong bases (e.g., NaH) accelerate esterification but require low temperatures to avoid elimination byproducts .

- Temperature Control : Stepwise heating (0°C → room temperature) mitigates exothermic side reactions during fluorination .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in multi-step syntheses .

Q. How can stereochemistry at the hydroxyethyl and difluoro groups be determined experimentally?

- Chiral HPLC : Separates enantiomers using chiral stationary phases, validated against racemic mixtures .

- X-ray Crystallography : Provides unambiguous stereochemical assignment, particularly for crystalline intermediates .

- NOE NMR : Detects spatial proximity between protons to confirm relative configurations .

Q. What strategies are employed to evaluate biological activity in enzyme inhibition studies?

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands to assess competitive binding .

- Molecular Docking : Predicts binding modes to active sites (e.g., kinases or proteases) using software like AutoDock .

- Structure-Activity Relationship (SAR) : Modifications to the hydroxyethyl or difluoro groups are tested to correlate structural changes with potency .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Cross-Validation : Replicate reactions under identical conditions and compare with literature protocols .

- Byproduct Analysis : LC-MS or GC-MS identifies impurities, guiding optimization of purification steps .

- Collaborative Verification : Share samples with independent labs for NMR or crystallographic confirmation .

Q. What computational approaches predict the compound’s reactivity or target interactions?

- Density Functional Theory (DFT) : Models transition states for fluorination or ester hydrolysis .

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments (e.g., solvation effects on hydroxyl group interactions) .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are common byproducts formed during synthesis, and how are they mitigated?

- Elimination Products : Overheating can lead to α,β-unsaturated esters; minimized by controlled temperature and inert atmospheres .

- Diastereomers : Chiral column chromatography resolves unintended stereoisomers .

- Hydrolysis Byproducts : Anhydrous conditions and desiccants (e.g., MgSO₄) prevent ester degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.